molecular formula C11H7ClN2O B3045248 (4-Chlorophenyl)(pyrimidin-5-yl)methanone CAS No. 103686-55-1

(4-Chlorophenyl)(pyrimidin-5-yl)methanone

Cat. No. B3045248
M. Wt: 218.64 g/mol
InChI Key: ZDWRULLIEOEBRC-UHFFFAOYSA-N
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Patent
US04806644

Procedure details

7.7 g (0.065 mole) of N,N-dimethylformamide dimethyl acetal are added in portions to 10 g (0.055 mole) of 4-chlorophenyl hydroxyvinyl ketone (compare 1st stage) in 10 ml of toluene at 0° C. The reaction mixture is subsequently stirred for 15 minutes, and 5.7 g (0.055 mole) of formamidine kacetate are then added. After further subsequent stirring for 15 minutes, a solution of 3 g (0.055 mole) of sodium methylate in 80 ml of ethanol is added dropwise and the mixture is subsequently stirred under reflux for 8 hours. The reaction mixture is allowed to cool and is poured onto 400 ml of water and extracted with toluene. The organic phase is washed with water, dried over sodium sulphate and concentrated. The residue is purified by column chromatography (ethyl acetate: cyclohexane=3:1; silica gel). 3.7 g (31% of theory) of 4-chlorophenyl 5-pyrimidinyl ketone of melting point 110°-112° C. are obtained.
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
4-chlorophenyl hydroxyvinyl ketone
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC(OC)[N:4]([CH3:6])[CH3:5].O[CH:10]=[CH:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=1)=[O:13].C(N)=[NH:22].C[O-].[Na+]>C1(C)C=CC=CC=1.C(O)C.O>[N:4]1[CH:5]=[C:11]([C:12]([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)=[O:13])[CH:10]=[N:22][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
4-chlorophenyl hydroxyvinyl ketone
Quantity
10 g
Type
reactant
Smiles
OC=CC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
C(=N)N
Step Three
Name
sodium methylate
Quantity
3 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is subsequently stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After further subsequent stirring for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture is subsequently stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (ethyl acetate: cyclohexane=3:1; silica gel)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1=CN=CC(=C1)C(=O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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